1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (CAS 2253108-14-2): A Strategic Spirocyclic Scaffold in Modern Drug Discovery
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (CAS 2253108-14-2): A Strategic Spirocyclic Scaffold in Modern Drug Discovery
Executive Summary
In the contemporary landscape of medicinal chemistry, the transition from planar, sp2-hybridized molecules to complex, three-dimensional architectures is a critical driver of clinical success. 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (CAS 2253108-14-2) has emerged as a premium building block designed to facilitate this transition[1]. By fusing an azetidine ring to a piperidine ring via a single spiro carbon, this compound serves as a conformationally restricted, 3D bioisostere for traditional flat heterocycles like piperazine. This in-depth technical guide explores the structural rationale, physicochemical advantages, and field-proven synthetic protocols for incorporating this advanced spirocycle into targeted therapeutics.
Structural Rationale: The "Escape from Flatland" Paradigm
The "Escape from Flatland" theory, pioneered by Lovering et al., posits that increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate directly correlates with improved solubility, reduced off-target promiscuity, and higher clinical transition rates[2].
1-Methyl-1,7-diazaspiro[3.5]nonane perfectly embodies this paradigm. Structurally, it consists of a 4-membered azetidine ring and a 6-membered piperidine ring sharing a quaternary spiro carbon.
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Regioselective Handles: The molecule possesses a tertiary amine at the 1-position (N-methyl) and a secondary amine at the 7-position (NH).
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Vector Projection: The spiro fusion forces the two rings into orthogonal planes. This geometry projects the N-methyl group into a distinct 3D vector that cannot be accessed by flat aromatic or simple cycloalkyl systems[3].
Fig 1: Mechanistic rationale for replacing traditional flat scaffolds with 3D spirocycles.
Comparative Physicochemical Profiling
When designing a library, understanding the comparative advantage of a spirocycle over a traditional diamine is critical. The table below synthesizes the pharmacological impact of substituting a standard piperazine with 1-Methyl-1,7-diazaspiro[3.5]nonane[4].
| Property / Metric | Traditional Piperazine | 1-Methyl-1,7-diazaspiro[3.5]nonane | Pharmacological Impact |
| 3D Character (Fsp3) | Lower systemic 3D impact | High (Orthogonal ring system) | Enhanced target selectivity and reduced promiscuity[2]. |
| Vector Projection | Linear (~180°) | Orthogonal (~90°/120°) | Access to cryptic binding pockets; improved IP novelty. |
| Reactive Handles | Two secondary amines | One secondary (N7), one tertiary (N1) | Eliminates the need for orthogonal protecting groups during library synthesis. |
| Metabolic Stability | Susceptible to | Sterically shielded by spiro center | Reduced CYP450 clearance; improved half-life. |
| Salt Form | Variable | Dihydrochloride (CAS 2253108-14-2) | Highly stable, non-hygroscopic solid for long-term storage[1]. |
Mechanistic Advantages in Target Binding & PK/PD
A. Mitigating hERG Liability via pKa Modulation
A common failure point for CNS and kinase drugs is hERG channel inhibition, driven by highly basic, lipophilic amines. The spirocyclic core inherently lowers the lipophilicity (LogD) compared to an acyclic or fused bicyclic analog of similar molecular weight. Furthermore, the proximity of the spiro carbon subtly modulates the pKa of the N7 nitrogen, often reducing the basicity just enough to weaken the electrostatic interaction with the hERG cavity without compromising target affinity.
B. CYP450 Steric Shielding
Cytochrome P450 enzymes typically target sterically accessible, electron-rich
Experimental Methodology: Buchwald-Hartwig Amination
Because 1-Methyl-1,7-diazaspiro[3.5]nonane is supplied as a dihydrochloride salt (MW: 213.15 g/mol )[1], standard cross-coupling protocols must be heavily modified to account for in situ freebasing. The following protocol is a self-validating system designed for high-yield C-N bond formation.
Fig 2: Optimized Buchwald-Hartwig cross-coupling workflow for dihydrochloride spirocycles.
Step-by-Step Protocol & Causality
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Reagent Preparation & Freebasing:
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Action: To an oven-dried Schlenk flask, add Aryl Halide (1.0 eq), 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (1.2 eq), and Sodium tert-butoxide (NaOtBu) (3.5 eq).
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Causality: Exactly 2.0 equivalents of NaOtBu are consumed immediately to neutralize the 2HCl salt, liberating the free base (MW: 140.23 g/mol ) in situ. The remaining 1.5 eq serves as the active base required for the palladium catalytic cycle.
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Catalyst Loading:
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Action: Add Pd2(dba)3 (0.02 eq) and RuPhos (0.04 eq).
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Causality: RuPhos is strictly selected over smaller ligands (like BINAP). Its extreme steric bulk facilitates rapid reductive elimination, preventing the newly formed product from re-oxidatively adding to the palladium, and prevents the built-in tertiary N-methyl amine from poisoning the active Pd(0) center.
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Solvent Addition & Degassing:
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Action: Add anhydrous 1,4-Dioxane (0.2 M). Sparge with Argon for 10 minutes.
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Reaction Execution:
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Action: Seal the flask and heat to 100 °C for 3–12 hours until TLC/LC-MS indicates complete consumption of the aryl halide.
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Workup:
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Action: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3. The organic layer is dried over Na2SO4, concentrated, and purified via flash chromatography (DCM:MeOH gradient).
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Analytical Validation (Self-Validating QC)
To ensure the trustworthiness of the synthesis and confirm that coupling occurred exclusively at the N7 position, the following analytical signatures must be verified:
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LC-MS: The mass must shift from the free base mass (140.23 g/mol ) to the exact mass of the coupled product
. No bis-arylated mass should be present, validating the inertness of the N1-methyl group. -
1H NMR (Diagnostic Shifts):
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The starting material exhibits a broad singlet for the piperidine NH proton. In the purified product, this peak must completely disappear .
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The N-methyl singlet (typically around
2.2 - 2.4 ppm) must remain intact and unshifted, proving the tertiary amine survived the basic, high-temperature conditions without demethylation.
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13C NMR: The quaternary spiro carbon (typically found between
35 - 45 ppm) serves as a diagnostic anchor point to confirm the spirocyclic core did not undergo ring-opening during the harsh cross-coupling conditions.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [2]
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BenchChem Technical Support Team. (2025). The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. BenchChem. 2[2]
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Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. 4[4]
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Lovering, F. (2013). Escape from Flatland 2: complexity and promiscuity. MedChemComm, 4(3), 515-519. 5[5]
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Sigma-Aldrich. (2026). 1-methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (CAS 2253108-14-2) Product Page. Merck KGaA. 1[1]
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Jin, H., et al. (2022). A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA). Int J Mol Sci. 3[3]
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